3-DIETHYLAMINOPHENOL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(diethylamino)phenol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-11(4-2)9-6-5-7-10(12)8-9/h5-8,12H,3-4H2,1-2H3 | |
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InChI Key |
WAVOOWVINKGEHS-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Record name | 3-DIETHYLAMINOPHENOL | |
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DSSTOX Substance ID |
DTXSID9025037 | |
| Record name | 3-Diethylaminophenol | |
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Molecular Weight |
165.23 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-diethylaminophenol is a black solid. (NTP, 1992), Black solid; [CAMEO] Crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 3-DIETHYLAMINOPHENOL | |
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| Record name | 3-Diethylaminophenol | |
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Boiling Point |
529 to 536 °F at 760 mmHg (NTP, 1992) | |
| Record name | 3-DIETHYLAMINOPHENOL | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992) | |
| Record name | 3-DIETHYLAMINOPHENOL | |
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CAS No. |
91-68-9 | |
| Record name | 3-DIETHYLAMINOPHENOL | |
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| Record name | 3-(Diethylamino)phenol | |
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| Record name | N,N-Diethyl-m-aminophenol | |
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| Record name | 3-(Diethylamino)phenol | |
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| Record name | Phenol, 3-(diethylamino)- | |
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| Record name | 3-Diethylaminophenol | |
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| Record name | 3-diethylaminophenol | |
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| Record name | N,N-DIETHYL-M-AMINOPHENOL | |
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Melting Point |
149 to 172 °F (NTP, 1992) | |
| Record name | 3-DIETHYLAMINOPHENOL | |
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Synthetic Methodologies and Pathway Elucidation
Established Synthetic Routes and Mechanistic Investigations
The historical and industrial production of 3-diethylaminophenol has relied on a few key synthetic transformations. These methods, while effective, often involve harsh reaction conditions and generate significant waste streams.
Amination of Resorcinol (B1680541) Derivatives
One common method for producing this compound is through the amination of resorcinol. This reaction typically involves heating resorcinol with diethylamine (B46881). scribd.com The process can be catalyzed by various agents to improve yield and selectivity. For instance, studies have explored the use of Raney nickel as a catalyst for the amination of resorcinol, with detailed mechanistic investigations using density functional theory to understand the reaction on the catalyst's surface. lookchem.com Another approach involves reacting resorcinol with an aminating agent, such as diethylamine, under anhydrous conditions in an inert organic solvent with an aluminosilicate (B74896) catalyst, like a zeolite or activated clay. google.comepo.org This method aims to minimize the formation of by-products and reduce effluent. google.com
The reaction of resorcinol with diethylamine can also be carried out in the presence of aqueous phosphoric acid at elevated temperatures. scribd.com These methods, while established, face challenges related to by-product formation, such as m-phenylene-diamine, and the need for efficient catalyst recycling and waste management. google.com
Sulfonation and Caustic Fusion of N-Alkylanilines in Industrial Processes
A traditional and multi-stage industrial synthesis of this compound starts from benzene (B151609). google.com This lengthy process involves nitration, sulfonation, and ultimately a caustic fusion step. google.com A key intermediate in this pathway is N,N-diethylaniline, which undergoes sulfonation.
In this critical step, N,N-diethylaniline is first sulfonated using oleum (B3057394) (fuming sulfuric acid) to produce diethylaniline metasulfonic acid. prepchem.com This acid is then converted to its sodium salt. prepchem.com The dry sodium salt of diethylaniline metasulfonic acid is subsequently fused with sodium hydroxide (B78521) at high temperatures (260-270°C). prepchem.com This caustic fusion step cleaves the sulfonic acid group and introduces a hydroxyl group onto the aromatic ring, yielding this compound. prepchem.com The process requires careful temperature control and vigorous stirring. prepchem.com After the fusion, the product is extracted and purified. prepchem.com This method is notorious for its use of highly corrosive reagents and the generation of large quantities of inorganic salt waste, posing significant environmental challenges. google.comtandfonline.com
Dehydrogenation of 3-Aminocyclohexenones
An alternative synthetic approach involves the dehydrogenation of 3-aminocyclohexenones. google.com This method starts from aliphatic precursors, which are cyclized to form the corresponding 3-aminocyclohexenone. google.com The subsequent dehydrogenation can be achieved by heating in the presence of a dehydrogenation catalyst, such as platinum metals (e.g., palladium on carbon) or other metals like nickel. google.com This process converts the cyclohexenone ring into an aromatic phenol (B47542) ring, yielding the desired 3-aminophenol (B1664112) derivative. google.com This route is presented as a potentially more straightforward alternative to the complex multi-step processes involving aromatic substitution reactions like nitration and sulfonation. google.com
Contemporary and Environmentally Conscious Synthesis Strategies
In response to the environmental drawbacks of traditional methods, significant research has focused on developing greener and more efficient synthetic routes to this compound.
Development of Wastewater-Free Synthetic Routes
A key objective in modern organic synthesis is the reduction or elimination of waste, particularly wastewater. A notable development in this area is a practical, wastewater-free synthesis of m-aminophenols, including derivatives like 3-(dibutylamino)phenol, which shares a similar synthetic logic with this compound. tandfonline.comresearchgate.net This strategy avoids the problematic sulfonation and caustic fusion steps. tandfonline.com One such approach involves the alkylation of m-aminophenol with the appropriate alkyl halide. tandfonline.com
Another innovative and environmentally friendly method involves the one-step synthesis of m-diethylaminophenol from o-chlorophenol and an excess of diethylamine, using sodium amide as a catalyst and a super-base catalyst, with the reaction being promoted by ultrasound. chemicalbook.com This method boasts a high yield and purity, and the excess diethylamine can be recovered and recycled, minimizing waste. chemicalbook.com
Further research has explored solvent-free and catalyst-free continuous flow synthesis of derivatives of this compound, such as Rhodamine B, which is synthesized from this compound and phthalic anhydride (B1165640). researchgate.net These modern approaches highlight a shift towards more sustainable chemical manufacturing processes.
Optimization of Reaction Conditions for Solvent and Catalyst Recycling (e.g., Pd-C, K₂CO₃)
The pursuit of greener chemistry has driven research into reusable catalytic systems for reactions involving aminophenols. While direct synthesis of this compound can be achieved through methods like the reductive alkylation of m-aminophenol with acetaldehyde, the principles of catalyst and solvent recycling are broadly applicable to its subsequent transformations. google.com
Palladium (Pd) catalysts are widely used in cross-coupling reactions, and their recovery is of significant economic and environmental interest. researchgate.net Research has demonstrated the efficacy of heterogeneous palladium catalysts that can be easily recovered and reused. For instance, a palladium S-benzylisothiourea complex anchored on a functionalized MCM-41 support (Pd-SBT@MCM-41) has been shown to be an efficient and reusable catalyst for Suzuki cross-coupling reactions, which often utilize a base like potassium carbonate (K₂CO₃). researchgate.net This nanocatalyst can be recovered by centrifugation and has been reused for seven consecutive cycles with no significant loss in reactivity. researchgate.net Similarly, magnetic nanocatalysts, such as sulfonic acid-functionalized silica-coated magnetite (Fe₃O₄@SiO₂-SO₃H), have been employed in the synthesis of rhodamine derivatives from 3-(diethylamino)phenol. researchgate.net These catalysts offer the advantage of simple magnetic separation from the reaction mixture for subsequent reuse. researchgate.net
The table below summarizes the performance and reusability of various recyclable catalysts used in reactions analogous to or directly involving aminophenol derivatives.
| Catalyst | Reaction Type | Base/Solvent | Recovery Method | Reusability | Reference |
| Pd-SBT@MCM-41 | Suzuki Coupling | K₂CO₃ / Aqueous Medium | Centrifugation | 7 cycles with minimal activity loss | researchgate.net |
| Fe₃O₄@SiO₂-SO₃H | Rhodamine Synthesis | Ethylene Glycol | Magnetic Separation | Good yield maintained after reuse | researchgate.net |
| Polymer-supported Pd | Suzuki Coupling | N/A | Filtration | 7 cycles without significant activity loss | researchgate.net |
| Pt, Pd, or Ni | Reductive Alkylation | N/A | Filtration | Mentioned as a recoverable component | google.com |
Specific Preparative Routes for Derivative Synthesis
This compound serves as a key starting material for a variety of important chemical classes, including azo dyes and complex heterocyclic structures like coumarins and rosamines. cymitquimica.com
Conventional Azo Coupling Processes Utilizing 3-(Diethylamino)phenol
Azo dyes represent the largest class of synthetic colorants, and their synthesis is a cornerstone of industrial organic chemistry. nih.gov The conventional method involves a two-stage reaction sequence: diazotization followed by azo coupling. jchemrev.com In the first step, a primary aromatic amine is treated with a nitrite (B80452) source, typically sodium nitrite, in an acidic medium at low temperatures (0–5 °C) to form a reactive diazonium salt. nih.govmdpi.com
In the second stage, the diazonium salt acts as an electrophile and is reacted with a coupling component. jchemrev.com this compound is an excellent coupling component due to the electron-donating nature of its hydroxyl and diethylamino groups, which activates the aromatic ring for electrophilic substitution. researchgate.net The coupling reaction is typically carried out under mildly acidic or alkaline conditions, where the diazonium salt attacks the position para to the hydroxyl group of this compound to form the stable –N=N– azo linkage. nih.govresearchgate.net
A specific example is the synthesis of 5-(diethylamino)-2-[(E)-2-(methoxy-1,3-benzothiazole)-1-diazenyl]phenol (DMBTA), an azo dye used in the fabrication of recordable digital versatile discs (DVD-R). tandfonline.com
Table 2: Synthesis of DMBTA via Azo Coupling
| Step | Reactants | Conditions | Product | Reference |
| 1. Diazotization | 2-Amino-6-methoxybenzothiazole, Sulfuric acid, Sodium nitrite | 0 °C | Diazonium salt solution | tandfonline.com |
| 2. Coupling | Diazonium salt solution, this compound, Methanol (B129727) | 0 °C, dropwise addition | 5-(diethylamino)-2-[(E)-2-(methoxy-1,3-benzothiazole)-1-diazenyl]phenol (DMBTA) | tandfonline.com |
This process highlights the role of this compound as a common coupling component in producing a wide range of mono-azo dyes. researchgate.net
Condensation Reactions with Dibenzyloxybenzaldehydes
This compound can undergo condensation reactions with substituted benzaldehydes to form xanthene-based dyes, such as rosamines. A notable synthetic route involves the condensation of 3-(diethylamino)phenol with dibenzyloxybenzaldehydes. mdpi.com This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), and involves the formation of a xanthene core structure, which is subsequently oxidized. mdpi.com
The synthesis of catechol-derived rosamine dyes proceeds via the condensation of two equivalents of 3-(diethylamino)phenol with one equivalent of a dibenzyloxybenzaldehyde. mdpi.com The initial condensation product is then oxidized, often using an oxidizing agent like chloranil, to yield the final conjugated rosamine dye. The benzyl (B1604629) protecting groups can later be removed to afford the free catechol moiety. mdpi.com Researchers have explored different conditions, including conventional heating and microwave (MW) irradiation, to optimize this process. mdpi.com
Table 3: Comparison of Reaction Conditions for Rosamine Synthesis
This synthetic strategy provides an effective pathway to complex dyes by leveraging the nucleophilic character of this compound in condensation chemistry. mdpi.com
Pechmann Reaction for Coumarin (B35378) Derivatives
The Pechmann reaction is a classic and straightforward method for synthesizing coumarins, which are a very important class of heterocyclic compounds. researchgate.net The reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. researchgate.net Highly activated phenols, such as this compound, are excellent substrates for this transformation. researchgate.net
The reaction proceeds via the initial formation of a trans-esterification product or Michael addition, followed by an intramolecular cyclization (hydroalkoxylation) and subsequent dehydration to form the coumarin ring system. acs.org Various Lewis and Brønsted acids can be used to catalyze the reaction. researchgate.net
A specific application involves the Pechmann condensation of this compound with a β-keto ester intermediate using yttrium(III) nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O) as an efficient Lewis acid catalyst under solvent-free conditions. researchgate.net This approach leads to the formation of 7-(diethylamino)coumarin derivatives, which are widely used as fluorescent dyes. researchgate.netresearchgate.net
Table 4: Pechmann Reaction for a Coumarin Derivative
| Phenol Component | β-Keto Ester Component | Catalyst | Conditions | Product Class | Reference |
| This compound | Substituted β-keto ester | Y(NO₃)₃·6H₂O (40 mol%) | Solvent-free | 7-(Diethylamino)coumarin derivative | researchgate.net |
This reaction underscores the utility of this compound in constructing fused heterocyclic systems with significant applications in materials science and diagnostics. cymitquimica.com
Advanced Reactivity and Reaction Mechanisms of 3 Diethylamino Phenol
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene (B151609) and its derivatives. The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. science-revision.co.uk The mechanism proceeds in two main steps: the initial attack of the electrophile by the pi electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate, followed by the deprotonation of this intermediate to restore aromaticity. science-revision.co.ukmasterorganicchemistry.com
Role of Positive Mesomeric Effect (+M Effect) in Reactivity
The diethylamino group in 3-(diethylamino)phenol plays a crucial role in its reactivity towards electrophiles. As a powerful activating group, it enhances the electron density of the aromatic ring through a positive mesomeric effect (+M effect). researchgate.netunacademy.com This effect involves the delocalization of the lone pair of electrons on the nitrogen atom into the pi-system of the benzene ring. unacademy.com
The increased electron density makes the aromatic ring more nucleophilic and thus more susceptible to attack by electrophiles. smolecule.com The +M effect of the diethylamino group directs incoming electrophiles primarily to the ortho and para positions relative to it. However, since the para position is already occupied by the hydroxyl group, electrophilic substitution preferentially occurs at the ortho positions. This directive influence is a key factor in the synthesis of various derivatives of 3-(diethylamino)phenol. nih.gov
Coupling Reactions
The activated nature of the 3-(diethylamino)phenol ring system makes it an excellent substrate for various coupling reactions, which are pivotal in the synthesis of dyes and complex organic molecules.
Azo Coupling Reactions in Dye Synthesis
Azo coupling is a classic example of an electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile. nih.gov 3-(Diethylaminophenol) serves as an effective coupling component in the synthesis of azo dyes. cymitquimica.comresearchgate.net The general process involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then reacted with 3-(diethylamino)phenol. jchemrev.com
The electron-rich nature of the 3-(diethylamino)phenol ring, enhanced by the +M effect of the diethylamino group, facilitates the coupling reaction. researchgate.net This reaction is fundamental to the production of a wide range of monoazo dyes. scholarsresearchlibrary.comresearchgate.net For instance, novel mono-azo benzothiazole (B30560) derivatives have been synthesized using 3-(diethylamino)phenol as the coupling component. researchgate.net
Ruthenium-Catalyzed Multicomponent Deaminative C–H Coupling Reactions of Phenols with Aldehydes
Recent advancements in organic synthesis have demonstrated the utility of 3-(diethylamino)phenol in ruthenium-catalyzed multicomponent reactions. Specifically, it participates in deaminative C–H coupling reactions with aldehydes and enamines to produce xanthene derivatives. marquette.eduscribd.com
In these reactions, electron-rich phenols like 3-(diethylamino)phenol have proven to be suitable substrates. marquette.eduscribd.com For example, the reaction of 3-(diethylamino)phenol with 2-hydroxybenzaldehyde and 4-(1-cyclopentenyl-1-yl)morpholine, in the presence of a ruthenium catalyst, selectively forms a tricyclic 1,3-dioxacin product. marquette.edu Furthermore, coupling with various aldehydes and 4-(1-cyclohexene-1-yl)morpholine can yield a variety of xanthene products. marquette.eduscribd.com These reactions showcase a modern approach to C-H functionalization, offering efficient routes to complex molecular architectures. mdpi.com
Condensation and Subsequent Oxidation Processes
3-(Diethylaminophenol) can undergo condensation reactions with aldehydes, which are often followed by an oxidation step to yield stable final products. A notable application is in the synthesis of rosamine dyes. researchgate.netmdpi.com The process typically involves the condensation of an aldehyde with two equivalents of a phenol (B47542) derivative, such as 3-(diethylamino)phenol. mdpi.com This condensation can be promoted by heat, sometimes under microwave irradiation, and may not require a catalyst. mdpi.com
The initial condensation product is often a triarylmethane intermediate, which is then oxidized to form the final rosamine dye. mdpi.com This oxidation step is crucial for the development of the chromophoric system of the dye. This method has been successfully employed to synthesize a library of rosamine derivatives. mdpi.com
Nucleophilic Reactivity and Derivatization Studies
While the electron-rich aromatic ring of 3-(diethylamino)phenol primarily undergoes electrophilic substitution, the phenolic hydroxyl group and the diethylamino group can also exhibit nucleophilic reactivity, allowing for a range of derivatization studies.
The phenolic hydroxyl group can act as a nucleophile, although breaking the C-O bond for substitution reactions on the ring is generally difficult unless electron-withdrawing groups are present. nih.gov However, the hydroxyl group itself can be derivatized through reactions like etherification and esterification. nih.gov
The diethylamino group, with its lone pair of electrons, also possesses nucleophilic character. cymitquimica.com This allows for reactions such as quaternization. The compound as a whole can participate in nucleophilic addition reactions. For instance, phenoxides, including those derived from substituted phenols, can undergo directed nucleophilic additions to cyclopropenes. rsc.org
Furthermore, derivatization of 3-(diethylamino)phenol is a key strategy in medicinal chemistry. For example, derivatives of the related 3-(dimethylamino)phenol are precursors in the synthesis of important pharmaceuticals like rivastigmine, an acetylcholinesterase inhibitor. sigmaaldrich.com These derivatization strategies often involve modifications at the phenolic hydroxyl or the amino group to modulate the compound's biological activity. nih.gov
Reactions with Hydrazine (B178648): Deprotection and Retro-Knoevenagel Mechanisms
The reaction of 3-(diethylamino)phenol derivatives with hydrazine involves complex mechanisms that can lead to different products. In studies involving pre-coumarin derivatives where the phenolic hydroxyl group is protected, hydrazine can act as a deprotecting agent. This deprotection is a key step in certain chemical sensor applications. nih.gov
However, mechanistic studies have revealed that a simple deprotection pathway may be surpassed by a retro-Knoevenagel reaction. nih.gov In this mechanism, hydrazine functions as both a nucleophile and a base. The reaction of a 3-(diethylamino)phenol-containing precursor with hydrazine can yield a fluorescent diimide compound, such as 6,6′-((1E,1′E)-hydrazine-1,2-diylidenebis(methaneylylidene))bis(3-(diethylamino)phenol). nih.gov The formation of hydrazones, compounds with a C=N-NH2 or C=N-NHR group, occurs through the reaction of hydrazine with aldehydes or ketones. This reaction is initiated by a nucleophilic attack of the hydrazine on the carbonyl carbon. The reaction kinetics are generally faster with aldehydes than with ketones.
Reactions with Primary Amines: Phenol Deprotection and Cyclization
Derivatives of 3-(diethylamino)phenol have been observed to react with primary amines, leading to a sequence of phenol deprotection followed by cyclization. nih.gov This reactivity is particularly relevant in the context of "turn-on" fluorescent probes. For instance, pre-coumarin compounds incorporating a 3-(diethylamino)phenol moiety can react with primary amines to generate a fluorescent signal corresponding to the formation of a coumarin (B35378). nih.gov The reaction of aldehydes and ketones with primary amines typically forms imine derivatives (Schiff bases), a process that is acid-catalyzed and reversible. libretexts.org The pH is a critical factor, with the optimal rate of imine formation often occurring around a pH of 5. libretexts.org
Electron Transfer Processes and Redox Behavior
3-(Diethylamino)phenol is frequently used as a model compound in research to investigate electron transfer processes. solubilityofthings.com Its chemical behavior, including its role in such processes, is influenced by its solubility and pH-dependence. solubilityofthings.com The presence of both an amine and a phenol group allows for complex redox behavior. noaa.govnih.gov The amino group is basic, while the phenolic hydroxyl group is weakly acidic. noaa.govnih.govchemdad.com
Cyclic voltammetry studies of related compounds have shown distinct oxidation peaks corresponding to the phenolic and amino moieties. researchgate.net For example, in a study of a molecule containing both a phenol and a morpholine (B109124) (an amine) group, two separate oxidation peaks were observed, indicating the independent redox activity of each functional group. researchgate.net The redox potentials of such molecules provide insight into their reactivity and stability under different conditions. researchgate.net In some molecular systems, the oxidation of a phenol group can be coupled with proton transfers, a process known as proton-coupled electron transfer (PCET), which is fundamental in many biological and chemical systems. nih.gov
Tautomerism and Isomerization Studies
Azo-Hydrazone Tautomerism Investigations
Azo dyes derived from 3-(diethylamino)phenol can exhibit azo-hydrazone tautomerism, an equilibrium between two structural isomers: the azo form (-N=N-) and the hydrazone form (-NH-N=C<). dntb.gov.uaacs.orgresearchgate.net This tautomerism is a well-known phenomenon in azo compounds that have a hydroxyl group positioned ortho or para to the azo group. nih.gov
The stability of the tautomers can be influenced by various factors, including the solvent and the presence of other functional groups. acs.orgresearchgate.net Theoretical studies using density functional theory (DFT) have been employed to model this tautomeric equilibrium and determine the more stable form. acs.orgresearchgate.net For instance, in some azo dyes, the hydrazone form has been found to be more stable than the azo form. researchgate.net The intramolecular hydrogen bond between the phenolic proton and a nitrogen atom of the azo group plays a crucial role in the tautomeric equilibrium. acs.org
Chemical Incompatibilities and Hazard Mechanisms
3-(Diethylamino)phenol possesses two reactive functional groups, an amine and a phenol, which dictate its chemical incompatibilities. noaa.govnih.gov
Amine Group Incompatibilities: As a chemical base, the amine group reacts exothermically with acids. noaa.govnih.gov It can be incompatible with:
Isocyanates
Halogenated organics
Peroxides
Phenols (acidic)
Epoxides
Anhydrides
In combination with strong reducing agents like hydrides, amines can generate flammable gaseous hydrogen. noaa.govnih.gov
Phenol Group Incompatibilities: The phenolic group reacts as a weak organic acid. noaa.govnih.gov It is incompatible with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides, which can also produce flammable hydrogen gas. noaa.govnih.govchemdad.com The acid-base reaction between phenols and bases generates heat, which can potentially initiate polymerization of the organic compound. noaa.govnih.govchemdad.com Phenols undergo sulfonation and nitration very readily, even with dilute nitric acid, and these reactions are exothermic. noaa.govnih.govchemdad.com
General Hazards: The toxicological properties of 3-(diethylamino)phenol have not been fully investigated, but it may cause irritation upon contact. noaa.govuwaterloo.ca It is considered harmful if swallowed and may cause irritation to the eyes, skin, respiratory tract, and digestive tract. uwaterloo.ca
Spectroscopic Characterization and Structural Elucidation in Research
Advanced Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation, which excites molecular vibrations, chemists can deduce the presence of specific bonds and structural motifs.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the qualitative analysis of molecular structures. In the case of 3-Diethylaminophenol, the FT-IR spectrum provides clear evidence of its key functional groups. The spectrum is characterized by distinct absorption bands that correspond to the vibrational modes of the molecule. For instance, the presence of a hydroxyl (-OH) group is typically confirmed by a broad absorption band in the high-frequency region of the spectrum. The various C-H, C-N, and C-O stretching and bending vibrations further contribute to a unique spectroscopic fingerprint, allowing for unambiguous identification. thermofisher.comspectrabase.comavantorsciences.com Commercial suppliers of this compound often provide FT-IR data to confirm the identity and purity of the material. vwr.comfishersci.ptthermofisher.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| O-H Stretch | Broad, ~3300-3500 | thermofisher.comspectrabase.com |
| C-H Stretch (Aromatic) | ~3000-3100 | spectrabase.com |
| C-H Stretch (Aliphatic) | ~2850-2970 | spectrabase.com |
| C=C Stretch (Aromatic) | ~1600 | spectrabase.com |
| C-N Stretch | ~1200-1350 | spectrabase.com |
| C-O Stretch | ~1150-1250 | spectrabase.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing a detailed map of the carbon-hydrogen framework of a molecule. It is instrumental in confirming the precise connectivity and environment of atoms within a molecular structure.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments that provide crucial data for the structural confirmation of this compound. rsc.orgslideshare.net The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, the spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons of the ethyl groups, and the methyl (-CH3) protons of the ethyl groups. The integration of these signals corresponds to the number of protons of each type.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. chemicalbook.comguidechem.comguidechem.com
| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Reference |
|---|---|---|---|
| Aromatic Protons | ~6.0-7.2 | Multiplet | rsc.org |
| -CH₂- (Ethyl) | ~3.3 | Quartet | rsc.org |
| -CH₃ (Ethyl) | ~1.1 | Triplet | rsc.org |
| Aromatic Carbons | ~100-158 | - | chemicalbook.comrsc.org |
| -CH₂- Carbon (Ethyl) | ~44 | - | chemicalbook.comrsc.org |
| -CH₃ Carbon (Ethyl) | ~12 | - | chemicalbook.comrsc.org |
Two-Dimensional NMR Techniques (HSQC, HMBC) for Complex Structure Assignment
For more complex molecules or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. numberanalytics.comopenpubglobal.com Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a proton signal to its attached carbon.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. rsc.orgresearchgate.net This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments identified by other NMR experiments. The use of HSQC and HMBC in the study of derivatives of this compound is well-documented in the scientific literature, highlighting their importance in confirming the structures of more complex systems. islandscholar.camaynoothuniversity.ie
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. These techniques are particularly sensitive to the conjugation and electronic nature of the compound.
Solvatochromic Behavior and Electronic Absorption Studies
The UV-Vis absorption spectrum of this compound is characterized by absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic ring. The position and intensity of these bands can be influenced by the solvent environment, a phenomenon known as solvatochromism. researchgate.netresearchgate.net Studies on derivatives of this compound have shown significant solvatochromic shifts, indicating changes in the electronic distribution of the molecule in its ground and excited states depending on the polarity of the solvent. doi.orgresearchgate.netresearcher.life
Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, also provides valuable information. mdpi.comrsc.org The fluorescence properties of this compound and its derivatives are often studied to understand their potential as fluorescent probes and in materials science. rsc.orgresearchgate.net The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is another important parameter that can be influenced by the solvent. rsc.org
| Solvent | Absorption Maximum (λmax, nm) | Reference |
|---|---|---|
| Hexane | Data not available in provided search results | |
| Dichloromethane | Data not available in provided search results | |
| Acetonitrile | Data not available in provided search results | |
| Methanol (B129727) | Data not available in provided search results |
Photoluminescence (PL) and Emission Properties
The incorporation of the this compound moiety into larger molecular structures is a common strategy for the development of fluorescent dyes and probes. These materials often exhibit interesting photoluminescence (PL) properties, with emission characteristics that can be tuned by modifying their chemical structure.
Derivatives of this compound are key components in the synthesis of red fluorescent dyes. sioc-journal.cn A series of such dyes, synthesized using 3-N,N-diethylaminophenol, display maximum emission wavelengths exceeding 600 nm, with Stokes shifts of approximately 70 nm. sioc-journal.cn The fluorescence properties of these compounds are often influenced by the solvent environment. For instance, novel compounds synthesized from p-N,N-diethylamino salicylaldehyde (B1680747) (a derivative of this compound) with various aromatic amines exhibit excited-state intramolecular proton transfer (ESIPT), leading to dual emission characteristics. scispace.com The effects of solvent polarity on the absorption and emission properties of these compounds have been a subject of investigation. scispace.com
Rosamine fluorophores, another class of dyes synthesized from this compound, also exhibit notable emission properties. researchgate.net Studies on these molecules, along with their naphthyl analogues, have been conducted to understand their spectroscopic behavior. researchgate.net The emission spectra of these compounds are a key aspect of their characterization. researchgate.net Furthermore, the 4-diethylaminosalicylaldehyde moiety, derived from this compound, is recognized as an excellent fluorophore with water-soluble, electron-donating properties, making it valuable in the design of chemosensors. researchgate.net In some cases, the formation of imine derivatives from fluorophores containing the this compound structure can lead to a significant increase in fluorescence quantum yield, demonstrating a "turn-on" fluorescence mechanism. mdpi.com
Research has also explored the synthesis of mono-azo benzothiazole (B30560) derivatives using this compound as a coupling component. researchgate.net The resulting molecules' fluorescence properties were confirmed through spectroscopic analysis. researchgate.net
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unambiguous confirmation of the elemental composition of newly synthesized compounds derived from this compound. This technique provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the precise determination of a compound's molecular formula.
In numerous research studies, HRMS has been employed to validate the structures of a wide array of this compound derivatives. For example, the structures of novel mono-azo benzothiazole and sulfonamide derivatives, synthesized using this compound as a key building block, were confirmed using various spectroscopic methods, including HRMS. researchgate.netresearchgate.netresearchgate.netresearchgate.net Similarly, the characterization of catechol-derived rosamine dyes and a series of red fluorescent dyes involved the use of HRMS to verify their composition. sioc-journal.cnmdpi.com
The synthesis of fluorescent probes, such as those for detecting specific biological molecules, also relies on HRMS for structural confirmation. semanticscholar.org Furthermore, in studies involving the preparation of materials for applications like artificial photosynthesis, HRMS was used to confirm the structures of intermediate compounds and final products containing the this compound framework. rsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been applied to this compound and its derivatives to determine their molecular and crystal structures, providing insights into intermolecular interactions such as hydrogen bonding.
The crystal structure of this compound itself has been determined, revealing key structural details. researchgate.netnih.govslideshare.netnih.gov The compound crystallizes in the orthorhombic space group Pbca. researchgate.net The asymmetric unit contains two independent molecules. researchgate.netnih.govnih.gov A notable feature of the crystal structure is the presence of hydrogen bonding, which leads to the formation of four-membered O—H⋯O rings. researchgate.netnih.gov No significant π–π stacking interactions were observed in the crystal packing. researchgate.netnih.gov Each molecule possesses a nearly planar C8NO unit, excluding the hydrogen atoms and the terminal methyl groups of the diethylamino substituents. researchgate.netnih.gov
Beyond the parent compound, the crystal structures of more complex derivatives have also been investigated. For example, the structure of a diethylaminophenyl-based Schiff base, specifically 6,6'-((1E,1'E)-(ethane-1,2-diylbis(azaneylylidene))bis(methaneylylidene))bis(3-(diethylamino)phenol), has been determined by X-ray diffraction. crystallography.net
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₀H₁₅NO | researchgate.netnih.gov |
| Molecular Weight | 165.23 g/mol | researchgate.netnih.gov |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pbca | researchgate.net |
| a (Å) | 14.5166 (17) | researchgate.net |
| b (Å) | 15.9102 (18) | researchgate.net |
| c (Å) | 16.0527 (18) | researchgate.net |
| V (ų) | 3707.6 (7) | researchgate.net |
| Z | 16 | researchgate.net |
| T (K) | 120 | researchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly valuable for studying metal complexes, providing information about the oxidation state of the metal ion and the coordination environment.
In the context of this compound chemistry, EPR has been utilized to characterize metal complexes of its derivatives. One study focused on the reactivity of formylporphyrins with this compound to create a new porphyrin–rosamine conjugate. researcher.liferesearchgate.net The formation of copper(II) complexes with this conjugate was confirmed by EPR spectroscopy. researcher.liferesearchgate.net The EPR spectrum was instrumental in verifying the coordination of the Cu(II) ion. researchgate.net
While direct EPR studies on simple metal complexes of this compound are not extensively documented in the provided context, the technique is widely applied to similar systems. For instance, EPR spectroscopy is a key method for characterizing Cu(II) complexes with various organic ligands, where the spectral parameters (g-values and hyperfine coupling constants) offer insights into the geometry and electronic structure of the copper center. nih.gov The technique is sensitive enough to distinguish between different coordination geometries, such as square planar and octahedral environments, in metal complexes. researchgate.netbohrium.com EPR is the only method that directly detects unpaired electrons, making it uniquely suited for the study of paramagnetic species like many transition metal complexes. bruker.com
Diffuse Reflectance Spectroscopy for Optical Band Gap Determination
Diffuse Reflectance Spectroscopy (DRS) is a technique used to measure the optical properties of solid materials, particularly powders or rough-surfaced samples. By analyzing the diffusely reflected light from a sample over a range of wavelengths, it is possible to determine its electronic properties, most notably the optical band gap.
The optical band gap of materials can be determined from DRS data. slideshare.net For example, the optical band gap of a material was found to be 2.4 eV using this technique. slideshare.net In another application, the formation of a TiO₂-DZ-Bi complex was analyzed using UV-visible diffuse reflectance spectra, demonstrating the utility of this method in characterizing surface-modified materials. nih.gov The technique is also employed to identify the band gap of various composite nanomaterials, which is crucial for applications such as photocatalysis. ics.ir While specific DRS studies on this compound itself are not detailed, the methodology is broadly applicable to its solid derivatives and the materials into which it is incorporated. The determination of the optical band gap is fundamental to understanding the electronic transitions within a material and is essential for its application in areas like photocatalysis and semiconductor devices.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations and Electronic Structure Theory
Quantum chemical calculations have become an indispensable tool for investigating the properties of phenolic compounds like 3-DEAP. These methods allow for the detailed exploration of molecular geometries and electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 3-DEAP and its derivatives, DFT calculations are often performed using the Gaussian 09 suite of programs. researchgate.netresearchgate.net Various functionals and basis sets are employed depending on the specific properties being investigated. For instance, the B3LYP functional combined with the 6-31G** or 6-311+G(2d,p) basis set is frequently used for geometry optimization and electronic property calculations. marquette.eduresearchgate.netjcsp.org.pk
In studies involving charge transfer, the long-range corrected functional CAM-B3LYP is often utilized, as it provides a more accurate description of excited-state properties and long-range interactions. researchgate.netresearchgate.net For molecules containing heavier atoms, basis sets like LANL2MB can be applied. researchgate.netresearchgate.net These computational tools are instrumental in predicting a range of properties, including vibrational frequencies, electronic transitions, and parameters related to chemical reactivity. researchgate.net The choice of functional and basis set is critical and is often validated by comparing the calculated results with experimental data when available. researchgate.netjcsp.org.pk
A fundamental application of DFT is the prediction of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. Theoretical calculations have been used to determine the bond lengths, bond angles, and dihedral angles of 3-Diethylaminophenol and its derivatives. researchgate.netjcsp.org.pk
For this compound itself, crystallographic studies have determined its structure, revealing a nearly planar C8NO unit in the asymmetric unit. slideshare.netresearchgate.net Computational studies using DFT methods, such as B3LYP/6-31G*, have shown good agreement between the theoretically calculated geometrical parameters and the experimental data obtained from single-crystal X-ray diffraction. researchgate.net This concordance between theoretical predictions and experimental results validates the computational models used, providing confidence in the calculated properties for which experimental data may not be available.
Density Functional Theory (DFT) Applications (e.g., Gaussian 09, CAM-B3LYP, B3LYP/6-31G**)
Molecular Orbital Analysis
The electronic behavior of a molecule is governed by its molecular orbitals. The analysis of these orbitals, particularly the frontier molecular orbitals, is key to understanding the molecule's reactivity and electronic transitions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to the understanding of electronic transitions. tandfonline.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for assessing the kinetic stability and chemical reactivity of a molecule. jcsp.org.pkresearchgate.netajchem-a.com
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. jcsp.org.pk Conversely, a small energy gap indicates that the molecule is more reactive and can be easily excited. researchgate.net DFT calculations are commonly used to compute the energies of the HOMO and LUMO and, consequently, the energy gap for 3-DEAP and its derivatives. researchgate.netresearchgate.net These calculations help in understanding the intramolecular charge transfer (ICT) characteristics of these molecules. researchgate.net
Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for 3-DEAP Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Azo-Sulfonamide Derivative (T3) | -5.61 | -1.87 | 3.74 | researchgate.net |
| Benzothiazole (B30560) Azo Derivative (QR1) | -5.83 | -2.12 | 3.71 | researchgate.net |
| Chalcogen Derivative (BYDP-O) | -5.55 | -1.58 | 3.97 | tandfonline.com |
| Cyano-functionalized Probe (AIE-1) | -5.89 | -2.28 | 3.61 | mdpi.com |
Note: The values are for different derivatives of this compound as reported in the literature and calculated using various DFT methods.
The modification of the this compound structure to create derivatives can significantly alter its electronic properties. A key observation in the study of these derivatives is the reduction of the HOMO-LUMO energy gap, which is often a result of either raising the HOMO energy level, lowering the LUMO energy level, or both. researchgate.net
For example, in the design of novel dyes, acceptor groups are often introduced to the 3-DEAP framework. This can lead to a significant reduction in the LUMO energy, resulting in a smaller energy gap. researchgate.net A lower LUMO energy makes the molecule a better electron acceptor. This tuning of the frontier orbital energies is a fundamental strategy in materials science for developing molecules with specific electronic and optical properties, such as those that absorb light at longer wavelengths (a bathochromic or red shift). researchgate.net Studies on various derivatives have demonstrated that strategic chemical modifications can effectively reduce the energy gap, enhancing properties like intramolecular charge transfer and nonlinear optical (NLO) responses. researchgate.net
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Calculations
Electrostatic Potential and Reactivity Descriptors
The molecular electrostatic potential (MEP) and other reactivity descriptors derived from computational calculations provide a map of the charge distribution in a molecule, which is essential for predicting its reactive behavior.
The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. jcsp.org.pkresearchgate.net The MEP map is typically color-coded, where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green areas represent neutral potential. For derivatives of 3-DEAP, MEP analysis has been used to identify the electron-rich regions, often located around the oxygen and nitrogen atoms, and electron-deficient regions. researchgate.netresearchgate.netresearchgate.net
From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and electrophilicity (ω) can be calculated. researchgate.netajchem-a.com These descriptors quantify the reactivity of a molecule, with hardness indicating resistance to change in its electron distribution and chemical potential indicating the tendency of electrons to escape. ajchem-a.com This information is crucial for understanding intermolecular interactions and reaction mechanisms. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Conformational Analysis and Intermolecular Interactions
The crystal structure of this compound reveals important details about its conformation. The asymmetric unit contains two distinct molecules, each featuring a nearly planar C8NO core, with mean deviations from planarity of 0.036 Å and 0.063 Å, respectively. nih.govresearchgate.net This planarity excludes the hydrogen atoms and the terminal methyl groups of the diethylamino substituent. nih.govresearchgate.net
In the determined crystal structure of this compound, no significant π-π stacking interactions were observed. nih.govresearchgate.net The crystal packing is instead dominated by hydrogen bonding. nih.gov
However, π-π interactions are a prominent feature in the crystal structures of many derivatives of this compound and other related aromatic compounds. rsc.org For example, in the crystal structure of a Schiff base derived from 4-diethylamino-2-hydroxybenzaldehyde, C—H···π and π–π interactions with a centroid–centroid distance of 3.444 Å link molecular chains together. iucr.org Similarly, in another related Schiff base, π–π stacking interactions between adjacent dichlorophenyl rings, with a centroid-to-centroid distance of 3.860 Å, contribute to the stabilization of the crystal structure. iucr.org These interactions, where the electron-rich π systems of aromatic rings align, are crucial for the assembly of supramolecular architectures in the solid state. conicet.gov.ar
Computational Study of Intramolecular Hydrogen Bonding and Conformational Restriction
Advanced Computational Methodologies (e.g., DFT/POM Analyses, Molecular Docking)
Advanced computational methods provide deeper insights into the properties and potential applications of this compound and its derivatives. Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to optimize molecular geometries, calculate spectroscopic properties (IR, NMR), and determine electronic characteristics like MEP and global reactivity descriptors. jcsp.org.pkacs.orgcolab.ws DFT calculations have been successfully used to correlate theoretical predictions with experimental results from X-ray diffraction and spectroscopy for a wide range of related molecules. acs.org
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.ua This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, like a protein or enzyme receptor. researchgate.netcolab.ws For example, docking studies on compounds with similar structural motifs have been performed to evaluate their binding affinity and interactions with receptors like DNA gyrase or cysteine protease SpeB, providing a theoretical basis for their potential biological activity. colab.wsdntb.gov.ua These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net
Applications in Advanced Materials and Chemical Biology Research
Role as a Precursor in Functional Dye Chemistry
3-Diethylaminophenol is a cornerstone intermediate in the production of several classes of synthetic dyes. zhishangchemical.commade-in-china.com Its derivatives are integral to the formulation of colors for textiles, plastics, and inks, as well as advanced fluorescent probes for scientific research. wikipedia.orgfishersci.ca
While this compound is more famously used in xanthene dyes, its aminophenol structure is fundamentally suited for the synthesis of azo dyes. The phenol (B47542) group can act as a coupling component, reacting with a diazonium salt to form an azo linkage (-N=N-). The diethylamino group, being a strong electron-donating group, enhances the color properties of the resulting dye. This reactivity allows for its incorporation into various mono-azo structures, which are a major class of commercial colorants used in textiles and pigments.
The compound is a critical starting material for the synthesis of rhodamine and oxazine (B8389632) dyes, which belong to the xanthene class of dyes. google.comtandfonline.com These dyes are renowned for their brilliant colors and strong fluorescence, making them indispensable in various applications. wikipedia.orgatamanchemicals.com
Rhodamine Dyes: this compound is a key precursor for rhodamine derivatives, such as the widely used Rhodamine B. tandfonline.comsigmaaldrich.com The synthesis typically involves the condensation of this compound with an acid anhydride (B1165640), like phthalic anhydride. The resulting products are used extensively as fluorescent tracers, laser dyes, and biological stains in techniques like fluorescence microscopy and flow cytometry. wikipedia.orgatamanchemicals.comindiamart.com
Oxazine Dyes: Similarly, this compound is used to construct the core structure of oxazine dyes. google.com These dyes, which contain a phenoxazine (B87303) heterocyclic system, are valued for their blue and violet hues and are used in applications ranging from textile dyeing to laser technology. labsolu.canih.gov
This compound is the starting reagent for the synthesis of the highly fluorescent solvatochromic dye, Nile Red. sigmaaldrich.com The synthesis involves a nitrosation reaction of this compound to yield 5-(diethylamino)-2-nitrosophenol. researchgate.netacs.org This intermediate is then condensed with a naphthol derivative, such as 1-naphthol (B170400) or 1,6-dihydroxynaphthalene, to form the final Nile Red structure. researchgate.netacs.orgchemicalbook.com
Nile Red is a lipophilic stain used extensively in biology to detect and quantify intracellular lipid droplets. revvity.comnih.gov Its derivatives have been specifically engineered for advanced research, including artificial photosynthesis. rsc.org In one study, a Nile Red derivative was embedded into a TiO2 photocathode to facilitate the artificial photosynthesis of methanol (B129727) from carbon dioxide and water, demonstrating the compound's role in developing novel materials for renewable energy. rsc.org
This compound serves as an important intermediate in the production of coumarin-type dyes and fluorescent brighteners. zhishangchemical.com The synthesis often involves the Pechmann condensation, where the phenol reacts with a β-ketoester to form the coumarin (B35378) ring system. The resulting 7-aminocoumarin (B16596) derivatives, such as 7-diethylamino-4-methylcoumarin, are powerful fluorophores. fishersci.sefishersci.fi
These coumarin-based compounds have two primary applications:
Fluorescent Probes: Their high fluorescence quantum yields and sensitivity to the local environment make them excellent scaffolds for creating probes to detect ions, enzymes, and other biomolecules. fishersci.fi
Optical Brighteners: In the textile and paper industries, these compounds are used as optical brightening agents (OBAs). xrite.com They absorb invisible ultraviolet light and re-emit it as visible blue light, making fabrics appear whiter and brighter. xrite.com
The development of advanced photodynamic therapy agents often involves conjugating a photosensitizer with a targeting moiety. This compound is a precursor to rosamine dyes, which are cationic xanthene dyes used as mitochondrial targeting fluorescent probes. revvity.comgoogle.com Porphyrins, on the other hand, are well-known photosensitizers capable of generating cytotoxic singlet oxygen upon light irradiation. wikipedia.org
The synthesis of porphyrin-rosamine conjugates leverages the properties of both classes of molecules. The rosamine part, derived from precursors like this compound, acts as a vehicle to deliver the conjugate to the mitochondria of cancer cells. revvity.com The porphyrin component, once localized and irradiated, produces singlet oxygen, inducing cell death. This targeted approach enhances the efficacy of the therapy while minimizing damage to healthy tissues.
Coumarin-Based Fluorescent Probes and Optical Brighteners
Development of Bioactive Compounds and Pharmaceutical Intermediates
Beyond its extensive use in dye chemistry, this compound is classified as a valuable intermediate for the synthesis of pharmaceuticals and other bioactive compounds. emcochemicals.comzhishangchemical.com Its structure can be found in various molecules designed for biological activity.
An example is the synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)-5-(diethylamino)phenol, a compound that incorporates the this compound backbone into a heterocyclic system containing a thiadiazole ring. synhet.com Thiadiazole derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The incorporation of the this compound moiety can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for its interaction with biological targets.
Precursor for Herbicides, Sterilizing Agents, and Analgesics
The broader class of 3-aminophenols, to which this compound belongs, are recognized as valuable intermediates in the manufacturing of drugs, dyes, and herbicides. google.comscribd.com While direct synthesis pathways for specific commercial herbicides and sterilizing agents from this compound are not extensively detailed in readily available literature, the foundational role of the aminophenol structure is well-established. google.com In the realm of analgesics, derivatives of this compound have been investigated for their potential therapeutic effects. For instance, Schiff bases of benzothiazole (B30560), synthesized from 5-diethylamino-salicylaldehyde (a derivative of this compound), have been screened for their analgesic properties, with the standard drug tramadol (B15222) used as a reference point in these studies. researchgate.net
Synthesis of Benzothiazole-Derived Bioactive Compounds
A significant application of this compound is in the synthesis of novel benzothiazole derivatives, which are known for their wide range of biological activities. ambeed.com Researchers have synthesized a series of 2-substituted benzothiazoles starting from p-N,N-diethyl amino salicylaldehyde (B1680747), which is itself prepared from this compound. mdpi.comsigmaaldrich.com The process involves the condensation of the salicylaldehyde with various substituted o-aminothiophenols. ambeed.commdpi.com
These resulting benzothiazole compounds have demonstrated notable antimicrobial activity. ambeed.commdpi.com For example, compounds such as 2-(1,3-benzothiazol-2-yl)-5-(diethylamino)phenol have been evaluated for their in vitro antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, and antifungal activity against Candida albicans and Aspergillus niger. ambeed.commdpi.com Further studies have explored mono-azo benzothiazole derivatives using this compound as a key coupling component, which have shown promising antimycobacterial activity. researchgate.net
Integration into Metal Complexes for Biological Activity Studies (e.g., Ni(II) Complexes)
This compound is frequently used to create ligands, such as Schiff bases or azo dyes, which can then be chelated with transition metals to form complexes with enhanced biological activity. smolecule.comnih.govwikipedia.org The resulting metal-organic frameworks are a subject of intense study for their therapeutic potential.
Specifically, Ni(II) complexes have been synthesized from ligands derived from this compound. smolecule.comnih.govwikipedia.org For example, Schiff base ligands derived from the condensation of a this compound derivative have been used to create Ni(II) complexes. nih.gov These complexes, along with others involving Co(II), Cu(II), and Cd(II), have been characterized and screened for a variety of biological effects, including antituberculosis, anti-inflammatory, antioxidant, and antimicrobial activities. smolecule.comnih.gov The data suggests that the metal complexes often exhibit greater biological activity than the free ligands. smolecule.com Azo dyes incorporating the this compound moiety have also been used to create Ni(II) complexes for various applications. wikipedia.org
Advanced Sensor Development
The unique photophysical properties of molecules derived from this compound make it a valuable precursor in the creation of advanced chemical sensors, particularly those based on fluorescence.
Hydrazine (B178648) Sensors based on Fluorescent Precursors
Derivatives of this compound have been successfully employed as precursors for highly sensitive and selective fluorescent sensors for hydrazine. researchgate.netresearchgate.net A notable strategy involves the use of a pre-coumarin scaffold, which is non-fluorescent. researchgate.netresearchgate.netmatrix-fine-chemicals.com These "turn-on" sensors are designed to react specifically with hydrazine. researchgate.netresearchgate.net
The sensing mechanism can involve a reaction where hydrazine removes a protecting group from the pre-coumarin, leading to an intramolecular cyclization that forms a highly fluorescent coumarin derivative. researchgate.netresearchgate.net Alternatively, a retro-Knoevenagel reaction can occur where hydrazine acts as a nucleophile, resulting in the formation of a different fluorescent compound, a diimide. researchgate.netfufaton.com These sensors exhibit low micromolar limits of detection, making them effective for identifying the highly toxic compound hydrazine in various environments. researchgate.netresearchgate.net
Rosamine-Based Sensors for Biogenic Amines
This compound is a key building block in the synthesis of rosamine dyes, which are utilized for the detection of biogenic amines. europa.eu The synthesis involves the condensation of this compound with an appropriate substituted benzaldehyde, followed by oxidation. europa.eu
These rosamine-based probes have shown potential for detecting important biogenic amines such as cadaverine (B124047) and putrescine. europa.euunil.ch The detection mechanism relies on the interaction between the rosamine dye and the amine, which causes measurable changes in the dye's absorbance and fluorescence spectra. europa.eu This allows for the quantitative detection of these amines in solution. europa.eu Furthermore, when these rosamine derivatives are supported on silica (B1680970) materials, they can function as solid-state sensors, changing color in the presence of biogenic amine vapors. unil.chscispace.comnih.gov
Enzyme Inhibition Studies
Derivatives of this compound have been specifically designed and studied as potent inhibitors of various enzymes, highlighting their potential in therapeutic research. nih.gov A significant area of this research focuses on the inhibition of cholinesterases, which are enzymes critical to the nervous system.
N-alkyl carbamates of 3-(diethylamino)phenol have been synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Research has shown that these carbamates can be powerful, slow-reversible inhibitors of both enzymes. For example, 3-diethylaminophenyl-N-methyl-carbamate methiodide was found to be a more potent and selective inhibitor of acetylcholinesterase than butyrylcholinesterase. researchgate.net The inhibitory power of these compounds is influenced by the length of the N-alkyl group on the carbamate (B1207046) moiety. smolecule.com T-1123, a carbamate-based acetylcholinesterase inhibitor investigated as a potential chemical warfare agent, is synthesized directly from this compound. researchgate.net
Table 1: Cholinesterase Inhibition by N-Alkyl Carbamate Derivatives of 3-(diethylamino)phenol pI50 is the negative logarithm of the molar concentration that inhibits 50% of the enzyme activity.
| Derivative (N-Alkyl Group) | Butyrylcholinesterase (pI50) | Acetylcholinesterase (pI50) | Reference |
|---|---|---|---|
| Methyl | 4.39 | 5.37 | |
| Ethyl | 4.15 | 6.00 | |
| n-Propyl | 3.51 | 5.48 | |
| n-Butyl | 4.60 | 5.21 | |
| n-Pentyl | 4.90 | 4.92 | |
| n-Hexyl | 4.88 | 4.41 |
In addition to cholinesterases, other enzymes have been targeted by this compound derivatives. A pre-coumarin derived from the compound was found to act as a covalent inhibitor of rabbit muscle aldolase (B8822740) (ALDOA). mdpi.com The proposed mechanism involves the reaction of the precursor with the enzyme, forming a γ-lactam that blocks the catalytic nucleophilic amine in the enzyme's binding site. mdpi.com The reaction also induces the formation of a fluorescent coumarin, allowing for the detection of the enzyme. mdpi.com
Compound Information Table
Investigation of Aldolase (ALDOA) Inhibition Mechanisms and Fluorescent Detection
Research has explored the use of this compound derivatives as tools for investigating Aldolase A (ALDOA), a key enzyme in the glycolytic pathway. nih.gov ALDOA catalyzes the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403) through a mechanism involving the formation of a Schiff base with its substrate. nih.govresearchgate.net A specially designed non-fluorescent precursor molecule, a derivative of this compound, has been shown to act as a covalent inhibitor of ALDOA while simultaneously providing a fluorescent signal for its detection. nih.gov
The inhibition mechanism involves a "turn-on" coumarin precursor, a compound where the phenol group of a coumarin scaffold derived from this compound is protected by a γ-bromobutyl ester group. nih.gov This precursor is initially non-fluorescent. nih.gov When it interacts with ALDOA, the catalytic nucleophilic amine within the enzyme's active site attacks the γ-bromoester group. nih.gov This initiates an SN2 reaction, forming a secondary amine which then undergoes an intramolecular cyclization to produce a γ-lactam. nih.gov This γ-lactam covalently binds to the enzyme, effectively inhibiting its activity. nih.govnih.gov
The cleavage of the ester linkage during this process unmasks the phenol, leading to the formation of a highly fluorescent coumarin compound. nih.govnih.gov This resulting fluorescent signal can be measured and is proportional to the concentration of ALDOA, allowing for the enzyme's detection. nih.gov
Research Findings
Studies utilizing a specific this compound-based precursor (referred to as compound 3) have demonstrated its potential for both inhibiting and detecting rabbit muscle aldolase. nih.gov The fluorescence intensity of the resulting coumarin (compound 4) was observed to increase with rising concentrations of ALDOA. nih.gov
The limit of detection (LOD) for ALDOA using this method was calculated to be 0.063 nM, indicating a high sensitivity. nih.gov This dual functionality as both an inhibitor and a fluorescent probe highlights the potential of such compounds in theranostic applications, where therapy and diagnosis are combined. nih.govnih.gov
Table 1: Fluorescence Response of Coumarin Precursor with ALDOA
| ALDOA Concentration (nM) | Resulting Action | Detection Method |
|---|---|---|
| 0 - 15.27 | Covalent inhibition and formation of fluorescent coumarin | Fluorescence Spectroscopy |
Data derived from research on a γ-bromoester derivative of a this compound-based coumarin precursor. nih.gov
Table 2: Proposed Mechanism of ALDOA Inhibition and Detection
| Step | Reactant(s) | Action | Product(s) |
|---|---|---|---|
| 1 | Non-fluorescent coumarin precursor + ALDOA | SN2 reaction with catalytic amine in ALDOA's active site | Secondary amine intermediate |
| 2 | Secondary amine intermediate | Intramolecular cyclization | Covalently bound γ-lactam (Inhibited ALDOA) |
| 3 | Cleavage of the ester group | Release of the phenol | Fluorescent coumarin |
This table outlines the proposed reaction pathway for the simultaneous inhibition and fluorescent detection of ALDOA. nih.gov
Environmental Fate and Degradation Mechanisms
Oxidation Pathways in Environmental Matrices
As a phenolic compound, 3-diethylaminophenol is susceptible to oxidation. In environmental matrices such as water and soil, oxidation can proceed through several pathways, influenced by factors like pH, temperature, and the presence of oxidizing agents or catalysts. researchgate.netmdpi.com Catechols, which can be formed from aminophenols, are readily oxidized through autoxidation in the presence of molecular oxygen, photooxidation, or via chemical oxidants. mdpi.com The oxidation of phenolic compounds can lead to the formation of quinones and other derivatives.
In aquatic environments, particularly those treated with chlorine-based disinfectants, derivatives of this compound may undergo chlorination, leading to the formation of chlorinated by-products. publish.csiro.au For instance, studies on the UV filter DHHB, which is synthesized from this compound, have shown that it can react with sodium hypochlorite (B82951) to form mono-chlorinated derivatives. publish.csiro.au The stability of related azo dyes, which can be synthesized using this compound, is generally high in the presence of UV and visible light, but their decomposition can be accelerated by the presence of natural humic materials in water. scbt.com
Microbial Degradation Mechanisms
While specific studies on the microbial degradation of this compound are limited, the breakdown of related aminophenol isomers by microorganisms has been well-documented, providing a model for its likely environmental fate. Bacteria have been identified that can utilize aminophenols as their sole source of carbon, nitrogen, and energy. frontiersin.orgasm.org The degradation process typically initiates in one of two ways: removal of the amino group (deamination) or cleavage of the aromatic ring. frontiersin.org
Degradation via Deamination and Hydroxylation: In many bacteria, the degradation pathway for aminophenols begins with deamination or hydroxylation. For example, the bacterium Burkholderia sp. strain AK-5 degrades 4-aminophenol (B1666318) by first converting it to 1,4-benzenediol (hydroquinone). This intermediate is then further hydroxylated to 1,2,4-benzenetriol. asm.org The aromatic ring of 1,2,4-trihydroxybenzene is subsequently cleaved by a dioxygenase enzyme, breaking it down into smaller, simpler molecules like maleylacetic acid that can be funneled into central metabolism. asm.org
Direct Ring Cleavage: An alternative pathway involves the direct cleavage of the aminophenol ring. In Pseudomonas sp. AP3, the degradation of 2-aminophenol (B121084) is initiated by 2-aminophenol-1,6-dioxygenase, an enzyme that opens the aromatic ring to form 2-aminomuconic-6-semialdehyde. frontiersin.org
These established pathways for other aminophenol isomers suggest that this compound is likely biodegradable under appropriate environmental conditions, with microbes breaking it down into smaller organic compounds.
Below is a table summarizing known microbial degradation pathways for aminophenols, which serve as models for this compound.
| Isomer | Bacterial Strain | Initial Step | Key Intermediates | Ring Cleavage Enzyme |
| 4-Aminophenol | Burkholderia sp. AK-5 | Hydroxylation | 1,4-Benzenediol, 1,2,4-Trihydroxybenzene | 1,2,4-Trihydroxybenzene 1,2-dioxygenase |
| 2-Aminophenol | Pseudomonas sp. AP-3 | Ring Cleavage | 2-Aminomuconic-6-semialdehyde | 2-Aminophenol-1,6-dioxygenase |
| 2-Chloro-4-aminophenol | Arthrobacter sp. SPG | Deamination | Chlorohydroquinone, Hydroquinone | Hydroquinone-dioxygenase |
This table is based on data from sources frontiersin.orgasm.orgd-nb.info.
Research on Byproduct Formation and Waste Stream Management in Industrial Synthesis
The industrial production of this compound, a key dye intermediate, involves multi-step chemical syntheses that can generate significant waste streams. p2infohouse.org Management of these byproducts and waste is critical for environmental protection and process efficiency.
Traditional synthesis routes for aminophenols are often associated with the generation of substantial waste products.
Waste Acid and Alkali: The "alkali fusion" process, a conventional method for producing aminophenols, is known for creating large quantities of wastewater and sludge. google.com Another historical method involves the sulfonation of a precursor like diethylaniline with concentrated sulfuric acid, followed by fusion with sodium hydroxide (B78521). google.com This process inherently uses and generates waste streams of strong acids and alkalis. Neutralization steps, often using lime, can also produce large volumes of solid waste, such as calcium sulfate. daryatamin.com More modern synthesis methods, such as reacting resorcinol (B1680541) with diethylamine (B46881), may avoid some highly toxic reagents but still require neutralization steps with acids and alkalis, which generates waste streams that must be managed. google.compatsnap.com
Iron Mud Generation: A significant source of solid waste, often referred to as "iron mud," arises from the Béchamp reduction. This common industrial reaction involves reducing an aromatic nitro compound (a precursor to the aminophenol) to an amino group using metallic iron in an acidic medium. The process generates large quantities of iron oxides and hydroxides as a byproduct. To mitigate this, cleaner production methods such as catalytic hydrogenation using catalysts like Raney nickel, palladium-on-carbon, or platinum-on-carbon are employed, which avoid the formation of iron sludge. google.com
The wastewater from dye intermediate manufacturing is complex, often containing unreacted raw materials, byproducts, and the final product. p2infohouse.org The mother liquor remaining after the filtration of the product is a particularly significant source of chemical discharge. p2infohouse.org Several strategies and technologies are employed to manage and treat this industrial effluent.
Pollution Prevention and Process Modification: A primary strategy is to prevent pollution at its source. epa.gov This can involve modifying production processes to improve efficiency and reduce raw material losses, or substituting toxic feedstocks with less hazardous alternatives. epa.gov One patented process aims to improve product purity and reduce waste by purifying the crude N,N-diethylaminophenol through distillation, followed by washing with a solvent containing an acid sulfite (B76179) or dithionite (B78146) to precipitate a cleaner product. google.com
End-of-Pipe Treatment Technologies: For the wastewater that is generated, various end-of-pipe treatment technologies are available. A comparative study for a dye intermediate manufacturer considered three main technologies:
Multiple Effect Evaporator (MEE): This technology concentrates the effluent by evaporating the water, significantly reducing the volume of liquid waste to be disposed of. The concentrated bottom product may even be usable as a byproduct. MEE is often considered a more economical option that reduces the final quantum of solid waste. ijirset.com
Incineration: High-temperature incineration can reduce the volume of organic waste by over 95% and can destroy hazardous hydrocarbon vapors. ijirset.com However, it is an energy-intensive process.
Electrochemical Treatment (ECT): This method uses electrochemical processes to oxidize and break down pollutants in the wastewater. ijirset.com
The selection of a treatment technology depends on the specific composition of the wastewater, cost-effectiveness, and regulatory requirements. ijirset.com
| Technology | Description | Advantages | Disadvantages |
| Multiple Effect Evaporator (MEE) | Evaporates water from effluent to concentrate waste. | Economical, reduces solid waste volume, potential for byproduct recovery. | Can be energy-intensive, may produce a highly concentrated sludge. |
| Incineration | High-temperature combustion of waste. | High destruction efficiency (>95%), reduces waste volume significantly. | High energy consumption, potential for air pollutant emissions if not controlled. |
| Electrochemical Treatment (ECT) | Uses electricity to drive chemical oxidation of pollutants. | Can treat refractory organic compounds. | Can have high operational costs, potential for electrode fouling. |
This table is based on data from source ijirset.com.
Mitigation of Waste Acid, Waste Alkali, and Iron Mud Generation
Hazardous Decomposition Products under Specific Conditions (e.g., fire)
Under specific conditions, such as a fire, this compound can decompose and release hazardous substances. Thermal decomposition can generate irritating and highly toxic gases and vapors. scbt.com The primary hazardous combustion products identified in safety data sheets include:
Nitrogen oxides (NOx)
Carbon monoxide (CO)
Carbon dioxide (CO2)
In the case of brominated derivatives, combustion may also produce hydrogen bromide. scbt.com Due to the release of these toxic fumes, it is recommended that firefighters wear self-contained breathing apparatus when dealing with fires involving this compound.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 3-Diethylaminophenol in synthetic workflows?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is critical for assessing purity, particularly for detecting impurities like unreacted precursors (e.g., 3-aminophenol derivatives) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should confirm the presence of the diethylamino group and hydroxyl moiety, with characteristic shifts at δ 1.2–1.4 ppm (CH₃ of diethyl) and δ 5.2–5.5 ppm (OH) . Fourier-Transform Infrared Spectroscopy (FT-IR) can validate functional groups, such as the O–H stretch (~3200 cm⁻¹) and aromatic C–N bonds (~1350 cm⁻¹) . Melting point analysis (69–72°C) serves as a rapid purity indicator .
Q. How should researchers design stability studies to evaluate this compound under varying storage conditions?
- Methodological Answer : Accelerated stability testing under controlled humidity (e.g., 40–75% RH) and temperature (e.g., 25°C, 40°C) can predict degradation pathways. Monitor for color changes (indicative of oxidation) and quantify decomposition products (e.g., diethylamine or phenolic byproducts) via Gas Chromatography-Mass Spectrometry (GC-MS) . Long-term studies should adhere to ICH guidelines, with periodic sampling to assess potency loss. Store samples at 0–6°C in amber glass to prevent photodegradation and hydrolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in reported thermal stability data for this compound across studies?
- Methodological Answer : Discrepancies often arise from differences in experimental conditions (e.g., heating rate, atmosphere). Researchers should replicate studies under standardized parameters (e.g., nitrogen vs. oxygen-rich environments) using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) . Cross-validate findings with computational models (e.g., density functional theory) to predict decomposition pathways. For example, notes toxic fumes (HCl/NOₓ) above 170°C, which may conflict with lower-temperature degradation reports; reconcile by analyzing residual solvents or catalytic impurities .
Q. How can mechanistic studies elucidate the role of this compound in synthesizing Rhodamine derivatives?
- Methodological Answer : Use kinetic profiling to identify rate-limiting steps in condensation reactions. Monitor intermediate formation via LC-MS and probe electronic effects of the diethylamino group on fluorescence quantum yields . Compare substituent effects by synthesizing analogs (e.g., replacing diethyl with dimethyl groups) and evaluating photophysical properties. Computational tools (e.g., molecular docking) can predict steric and electronic contributions to dye performance .
Q. What methodologies address conflicting bioactivity data for this compound in antimicrobial assays?
- Methodological Answer : Standardize assay conditions (e.g., broth microdilution vs. disk diffusion) and control variables like pH and inoculum size. Validate results with orthogonal assays (e.g., time-kill curves) and assess cytotoxicity in mammalian cell lines (e.g., HEK-293) to distinguish specific vs. nonspecific effects . Analyze batch-to-batch variability in compound purity, as impurities like 3-aminophenol () may skew bioactivity .
Data Analysis and Validation
Q. How should researchers design experiments to validate the role of this compound in radical-mediated polymerizations?
- Methodological Answer : Employ Electron Paramagnetic Resonance (EPR) spectroscopy to detect radical intermediates during polymerization. Use chain-transfer agents (e.g., thiols) to confirm radical quenching and gel permeation chromatography (GPC) to analyze molecular weight distributions. Compare kinetic data with computational simulations (e.g., Mayo-Williams equation) to model polymerization efficiency .
Q. What statistical approaches are appropriate for interpreting dose-response data in toxicological studies involving this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA to compare treatment groups and assess interactions with covariates (e.g., serum proteins). For acute toxicity (LD₅₀), follow OECD guidelines, ensuring sample sizes meet statistical power requirements (>10 replicates per dose) .
Safety and Handling
Q. What protocols mitigate risks when handling this compound in high-temperature reactions?
- Methodological Answer : Use inert atmospheres (argon/nitrogen) to suppress oxidative decomposition. Install scrubbers to capture toxic fumes (HCl/NOₓ) during heating above 150°C . Personal protective equipment (PPE) must include nitrile gloves and fume hoods. Pre-screen thermal stability via small-scale DSC runs to identify hazardous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
